

In-Depth Technical Guide to the Health and Safety of Ethyl Glycidyl Ether

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Compound of Interest

Compound Name: *Ethyl glycidyl ether*

Cat. No.: *B1294449*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for **ethyl glycidyl ether**. The information is compiled from various scientific sources and is intended to inform researchers, scientists, and professionals in the drug development field about the potential hazards, safe handling procedures, and toxicological profile of this compound.

Chemical and Physical Properties

Ethyl glycidyl ether is a colorless liquid with a mild, sweet odor.^[1] It is characterized by the presence of a reactive epoxide group, which contributes to its utility in various chemical applications, including as a reactive diluent in coatings, adhesives, and sealants.^[1]

Property	Value	Reference
CAS Number	4016-11-9	[1]
Molecular Formula	C ₅ H ₁₀ O ₂	[1]
Molecular Weight	102.13 g/mol	[1]
Appearance	Colorless liquid	[1] [2] [3]
Odor	Mild, sweet	[1]
Flash Point	47 °C (116.6 °F)	
Specific Gravity	0.940	
Vapor Density	3.52	
Solubility	Limited solubility in water; soluble in organic solvents.	[1]

Toxicological Data

The toxicological data for **ethyl glycidyl ether** and related glycidyl ethers are summarized below. It is important to note that data for **ethyl glycidyl ether** is limited in some areas, and information from structurally similar compounds is used for a more complete assessment. Glycidyl ethers, as a class, are recognized as primary skin and eye irritants and potential skin sensitizers.[\[4\]](#)

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	1600 mg/kg bw (for Allyl Glycidyl Ether)	
LD50	Mouse	Oral	390 mg/kg (for Allyl Glycidyl Ether)	
LD50	Rabbit	Dermal	> 2000 mg/kg bw	[2]
LD50	Rabbit	Dermal	2550 mg/kg (for Allyl Glycidyl Ether)	
LC50	Rat	Inhalation	5.48 mg/L (8-h exposure for n- Butyl Glycidyl Ether)	
LC50	Mouse	Inhalation	> 18.62 mg/L (4- h exposure for n- Butyl Glycidyl Ether)	

Irritation and Sensitization

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Irritant	
Eye Irritation	Rabbit	Severe Irritant	[5]
Skin Sensitization	Guinea Pig	Potential Sensitizer	[6]

Genotoxicity

Assay	System	Result	Reference
Ames Test	Salmonella typhimurium	Mutagenic in TA100 and TA1535	[7][8][9]
Chromosome Aberration	Chinese Hamster Ovary (CHO) cells	Positive results reported for some glycidyl ethers	[10]
Micronucleus Test	Mouse	Positive results reported for some glycidyl ethers	[11]

Carcinogenicity and Reproductive Toxicity

Data on the carcinogenicity and reproductive toxicity of **ethyl glycidyl ether** are limited. However, some glycidyl ethers have been investigated. For instance, phenyl glycidyl ether has been shown to produce carcinomas of the nasal cavity in rats upon inhalation exposure.[12] Reproductive studies on ethylene glycol monoethyl ether have indicated the potential for adverse effects on fertility in male rats at high concentrations, including testicular atrophy and decreased sperm motility.[13][14]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the assessment of **ethyl glycidyl ether**. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 425)

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

- Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain) are used. Animals are fasted prior to dosing.

- Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected based on a sighting study.
- Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
- Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.
- Data Analysis: The LD50 is calculated using a statistical method, such as the Acute Oral Toxicity (AOT) Statistical Program.

Acute Dermal Toxicity (OECD 402)

Objective: To determine the LD50 of a substance after a single dermal application.

Methodology:

- Test Animals: Healthy, young adult rabbits (e.g., New Zealand White) are typically used.
- Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.
- Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape. The exposure duration is 24 hours.
- Observation Period: Animals are observed for mortality and signs of toxicity for 14 days.
- Data Analysis: The dermal LD50 is determined.

Acute Inhalation Toxicity (OECD 403)

Objective: To determine the median lethal concentration (LC50) of a substance after a single inhalation exposure.

Methodology:

- **Test Animals:** Young adult rats are the preferred species.
- **Exposure:** Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a fixed period (typically 4 hours).
- **Concentrations:** At least three concentrations are used, plus a control group exposed to clean air.
- **Observation Period:** Animals are observed for mortality and toxic effects for at least 14 days post-exposure.
- **Data Analysis:** The LC50 is calculated.

Skin Irritation/Corrosion (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

- **Test Animals:** Albino rabbits are used.
- **Application:** A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin and covered with a gauze patch.
- **Exposure:** The exposure period is typically 4 hours.
- **Observation:** The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation may continue for up to 14 days to assess reversibility.
- **Scoring:** The severity of the skin reactions is scored according to a standardized scale (e.g., Draize scale).

Eye Irritation/Corrosion (OECD 405)

Objective: To assess the potential of a substance to cause eye irritation or corrosion.

Methodology:

- **Test Animals:** Albino rabbits are used.

- Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days.
- Scoring: Ocular lesions are scored using a standardized system.

Skin Sensitization (OECD 406 - Buehler Test)

Objective: To determine the potential of a substance to induce skin sensitization (allergic contact dermatitis).

Methodology:

- Test Animals: Guinea pigs are used.
- Induction Phase: The test substance is applied topically to a shaved area of the skin three times over a three-week period. The concentration used is the highest that causes mild irritation.
- Challenge Phase: Two weeks after the last induction, a challenge application of the test substance at a non-irritating concentration is made to a naive site.
- Evaluation: The skin reaction at the challenge site is observed at 24 and 48 hours and compared to a control group that was not induced. A higher incidence and severity of skin reactions in the test group indicate sensitization.[\[15\]](#)[\[16\]](#)

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To detect gene mutations induced by a chemical.

Methodology:

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.

- Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
- Evaluation: The number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) is counted. A significant, dose-related increase in the number of revertants compared to the control indicates a mutagenic potential.[\[17\]](#)

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.

Methodology:

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are used.
- Procedure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation.
- Analysis: After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
- Evaluation: A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a clastogenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in vivo.

Methodology:

- Test Animals: Mice are commonly used.

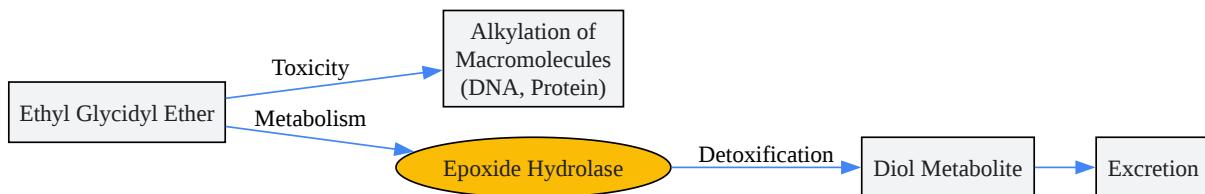
- Procedure: The animals are exposed to the test substance, typically by oral gavage or intraperitoneal injection.
- Sample Collection: Bone marrow is collected at appropriate time intervals after treatment.
- Analysis: Polychromatic erythrocytes are examined for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).
- Evaluation: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates *in vivo* genotoxicity.

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for glycidyl ethers is believed to be related to the high reactivity of the epoxide ring. This electrophilic group can react with nucleophilic sites in cellular macromolecules, including DNA, RNA, and proteins.

Metabolism

Glycidyl ethers are metabolized in the body, primarily by the enzyme epoxide hydrolase.^[18] This enzyme catalyzes the hydrolysis of the epoxide ring to form a less reactive diol. However, before this detoxification can occur, the epoxide can alkylate cellular components.



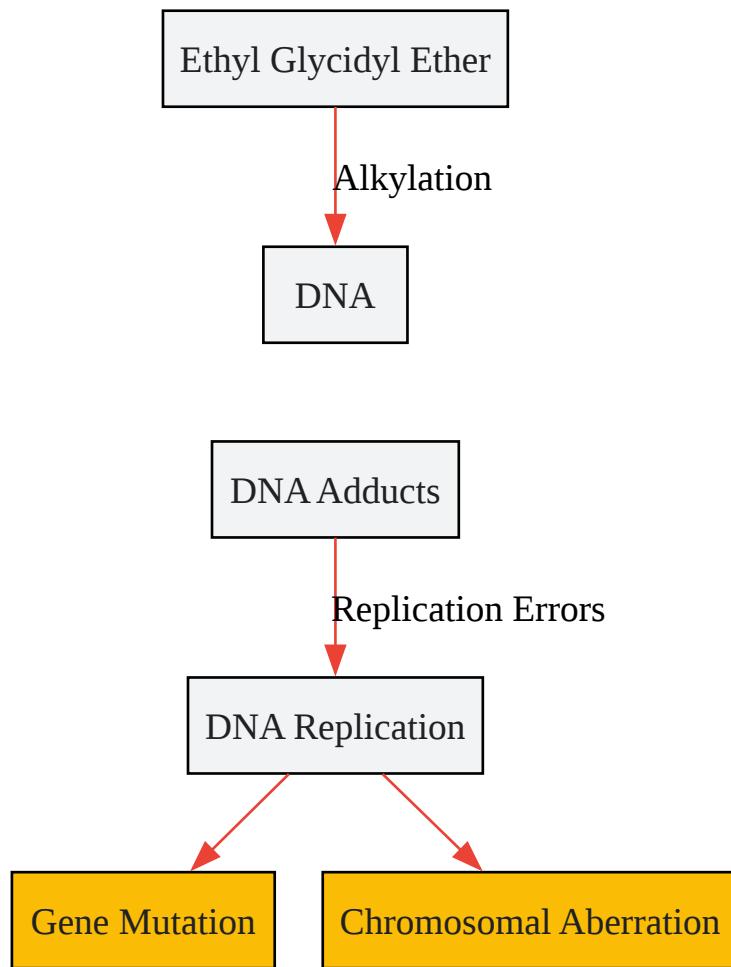
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Metabolism of Ethyl Glycidyl Ether.

Genotoxicity

The mutagenic and clastogenic effects of glycidyl ethers are likely a direct result of the alkylation of DNA bases. The reaction of the epoxide group with DNA can lead to the formation

of DNA adducts, which can cause errors during DNA replication and result in mutations or chromosomal damage.



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Proposed Mechanism of Genotoxicity.

Cellular Signaling

The interaction of **ethyl glycidyl ether** with proteins can disrupt normal cellular signaling pathways. While specific pathways affected by **ethyl glycidyl ether** have not been extensively studied, ether-linked lipids, in general, are known to modulate key signaling cascades. For example, some ether-linked diglycerides have been shown to inhibit the MAPK and PI3K/Akt signaling pathways, which are crucial for cell growth and survival.[19] It is plausible that the alkylation of proteins involved in these or other signaling pathways by **ethyl glycidyl ether** could lead to cellular dysfunction.



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Potential Disruption of Cellular Signaling.

Occupational Exposure and Safety Precautions

Given the toxicological profile of **ethyl glycidyl ether**, appropriate safety measures are essential to minimize exposure in a research or industrial setting.

Exposure Limits

Occupational exposure limits for **ethyl glycidyl ether** have not been established by all regulatory agencies. However, for related glycidyl ethers, such as n-butyl glycidyl ether, exposure limits have been set. For example, some jurisdictions have a time-weighted average (TWA) exposure limit of 3-50 ppm and a short-term exposure limit (STEL) of 15-75 ppm for n-butyl glycidyl ether.

Personal Protective Equipment (PPE)

- Gloves: Wear appropriate chemical-resistant gloves.
- Eye Protection: Use safety glasses with side shields or chemical goggles.
- Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.
- Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Handling and Storage

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Keep containers tightly closed when not in use.
- Store in a cool, dry place away from heat, sparks, and open flames.

- Incompatible with strong oxidizing agents, acids, and bases.

First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
- Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing.
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

Ethyl glycidyl ether is a reactive chemical with a toxicological profile that indicates it is a skin and eye irritant, a potential skin sensitizer, and a mutagen. Data on its carcinogenicity and reproductive toxicity are limited, but information from related compounds suggests caution is warranted. The primary mechanism of toxicity is likely due to the alkylating ability of the epoxide group, which can damage DNA and disrupt cellular processes. Strict adherence to safety precautions, including the use of appropriate personal protective equipment and working in well-ventilated areas, is crucial to minimize the risk of exposure and adverse health effects. Further research is needed to fully elucidate the specific mechanisms of toxicity and long-term health effects of **ethyl glycidyl ether**.

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